molecular formula C12H20N2O6S2 B8020612 Dimethyl diacetyl cystinate CAS No. 139612-43-4

Dimethyl diacetyl cystinate

Cat. No.: B8020612
CAS No.: 139612-43-4
M. Wt: 352.4 g/mol
InChI Key: ZTTORBNKJFMGIM-UHFFFAOYSA-N
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Description

Dimethyl diacetyl cystinate is a chemical compound with the molecular formula C12H20N2O6S2. It is a derivative of cysteine, an amino acid that contains a thiol group. This compound is known for its disulfide bond, which links two cysteine molecules. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl diacetyl cystinate can be synthesized through the acetylation of di-tert-butyl-L-cystine. The process involves forming a reaction mixture with di-tert-butyl-L-cystine as the dihydrochloride form, followed by acetylation using acetic anhydride. The tert-butyl groups are then removed to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process is designed to be fast and environmentally friendly, minimizing labor-intensive isolation or purification steps .

Chemical Reactions Analysis

Types of Reactions

Dimethyl diacetyl cystinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl diacetyl cystinate has a wide range of applications in scientific research:

Mechanism of Action

Dimethyl diacetyl cystinate exerts its effects primarily through its disulfide bond, which can undergo redox reactions. The thiol groups in the compound can scavenge free radicals, providing antioxidant effects. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl diacetyl cystinate is unique due to its dual acetyl groups and disulfide bond, which confer specific chemical properties and reactivity. Unlike N-acetylcysteine, which has a single acetyl group, this compound offers enhanced stability and different redox potential. Compared to DTT, it provides a more stable alternative for reducing disulfide bonds under certain conditions .

Properties

IUPAC Name

methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTORBNKJFMGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-28-5
Record name NSC136019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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